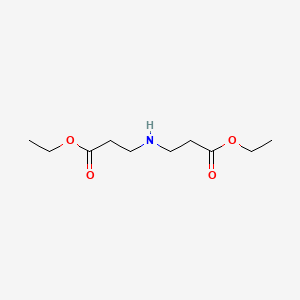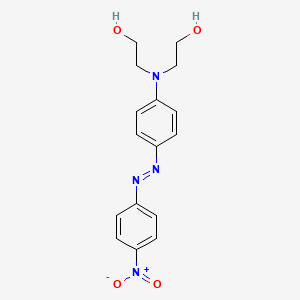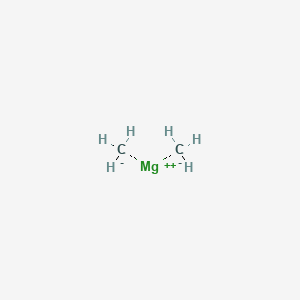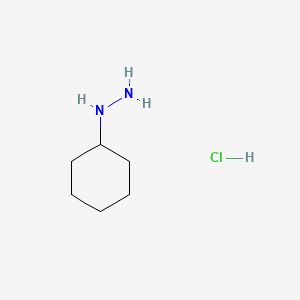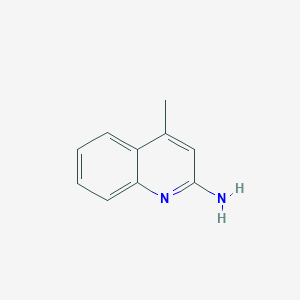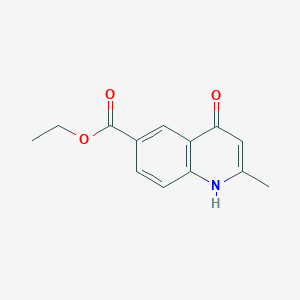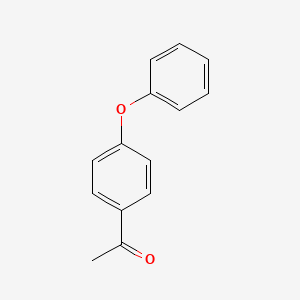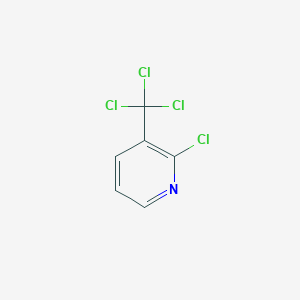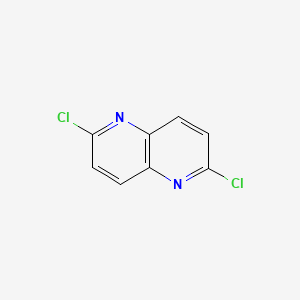
Isobutyl octanoate
Übersicht
Beschreibung
Isobutyl octanoate, also known as 2-methylpropyl octanoate, NSC 23943, caprylic acid isobutyl ester, isobutyl caprylate, octanoic acid isobutyl ester, and octanoic acid, 2-methylpropyl ester . It is a chemical compound with the molecular formula C12H24O2 and a molecular weight of 200.32 .
Synthesis Analysis
Isobutyl octanoate can be synthesized by the transesterification of octanoate with isobutanol . This process involves the reaction of octanoate with isobutanol in the presence of a catalyst to form isobutyl octanoate .
Molecular Structure Analysis
The molecular structure of isobutyl octanoate consists of 12 carbon atoms, 24 hydrogen atoms, and 2 oxygen atoms . The InChI key for isobutyl octanoate is CFQRBRGFNFRMBD-UHFFFAOYSA-N .
Chemical Reactions Analysis
Isobutyl octanoate can be analyzed using gas chromatography–mass spectrometry (GC-MS) . This method allows for the accurate analysis of octanoate enrichment in plasma . The method involves the derivatization of samples directly in plasma by transesterification with isobutanol .
Physical And Chemical Properties Analysis
Isobutyl octanoate is a clear liquid that ranges in color from colorless to light yellow . It has a fruity, green, oily, floral odor . The compound has a specific gravity of 0.86 and a refractive index ranging from 1.4210 to 1.4240 . Its flash point is 108 °C .
Wissenschaftliche Forschungsanwendungen
Flavor and Fragrance Industry
Isobutyl octanoate is used in the flavor and fragrance industry due to its fruity and floral scent. It is often added to perfumes, colognes, and other personal care products to impart a fresh, clean aroma. In the food industry, it’s utilized to enhance the flavor of various products, giving them a subtle fruity note that can be reminiscent of certain fruits like apricots or pears .
Analytical Chemistry
In analytical chemistry, Isobutyl octanoate can be used as a standard for calibrating instruments like gas chromatographs. This is crucial for ensuring accurate measurements when analyzing chemical compositions, particularly in complex mixtures .
Medical Research
Isobutyl octanoate has potential applications in medical research, particularly in studies involving lipid metabolism. For instance, it can be used as a tracer in metabolic studies to understand the digestion and absorption of medium-chain triglycerides, which are important for patients with certain metabolic disorders .
Biocatalysis
This compound is also significant in biocatalysis research. It can be produced through the enzymatic esterification of octanoic acid using isobutanol. This process is studied for its efficiency and potential in creating bio-based chemicals and sustainable industrial processes .
Eigenschaften
IUPAC Name |
2-methylpropyl octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c1-4-5-6-7-8-9-12(13)14-10-11(2)3/h11H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQRBRGFNFRMBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063916 | |
| Record name | Isobutyl octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isobutyl octanoate | |
CAS RN |
5461-06-3 | |
| Record name | Isobutyl octanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5461-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isobutyl octanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005461063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isobutyl caprylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23943 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octanoic acid, 2-methylpropyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isobutyl octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isobutyl octanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.313 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOBUTYL OCTANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GT8657GUF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of isobutyl caprylate in the context of fermented beverages?
A1: Isobutyl caprylate is a significant aroma component found in fermented beverages like whisky and brandy. [, ] Its presence, alongside other esters like ethyl caprylate and ethyl caproate, contributes to the complex and desirable fruity notes characteristic of these beverages. [] While its concentration may vary depending on the specific fermentation process and ingredients used, its identification highlights the role of esters in shaping the sensory experience of these products.
Q2: How was isobutyl caprylate identified in these studies?
A2: Researchers utilized gas chromatography, a technique for separating volatile compounds, to analyze the aroma components of fermented beverages. [, ] Different stationary phases (DNP, TEA, DEGS, PEG, and PEGS) were employed to effectively separate and identify isobutyl caprylate based on its retention time and comparison with known standards. [] This approach allows for both qualitative and quantitative analysis of aroma components, offering valuable insights into their relative abundance and contribution to the overall aroma profile.
Q3: Does the presence of isobutyl caprylate in fermented beverages originate from the raw materials or the fermentation process?
A3: While the exact origin of isobutyl caprylate in every instance can vary, research suggests that these esters are primarily formed during the fermentation and distillation processes. [] This is supported by the observation that the types and quantities of major esters found in distilled beverages are relatively consistent across studies, regardless of the specific starting materials. [] This suggests that the yeast metabolism during fermentation, rather than the raw ingredients themselves, plays a key role in the formation of isobutyl caprylate.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



